Product packaging for 6-Oxaspiro[4.5]decan-9-one(Cat. No.:CAS No. 855398-57-1)

6-Oxaspiro[4.5]decan-9-one

Cat. No.: B1426894
CAS No.: 855398-57-1
M. Wt: 154.21 g/mol
InChI Key: JGPUWAQXCLTTBT-UHFFFAOYSA-N
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Description

6-Oxaspiro[4.5]decan-9-one (CAS 855398-57-1) is a versatile spirocyclic ketone of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C9H14O2 and a molecular weight of 154.21 g/mol, this compound serves as a critical synthetic intermediate . Its primary research value is as a key starting material in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). Most notably, this compound is used in the synthesis of Oliceridine (Olinvyk), a μ-opioid receptor agonist approved by the FDA for the management of moderate to severe acute pain . In the documented synthetic pathway, the ketone group of this compound undergoes a Knoevenagel condensation reaction, forming a crucial carbon-carbon bond to build the complex molecular architecture of the final drug substance . Oliceridine represents an important advance in pain management as a "biased agonist," which is reported to provide effective analgesia with a potentially improved safety profile regarding respiratory depression and constipation compared to conventional opioids . As such, this compound is an invaluable reagent for researchers working in drug discovery, organic synthesis, and the development of novel analgesic therapies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. 1,2

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O2 B1426894 6-Oxaspiro[4.5]decan-9-one CAS No. 855398-57-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxaspiro[4.5]decan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8-3-6-11-9(7-8)4-1-2-5-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPUWAQXCLTTBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Oxaspiro 4.5 Decan 9 One and Its Core Skeleton

De Novo Synthesis Strategies for the Spiro[4.5]decane System

De novo strategies involve the assembly of the spirocyclic skeleton from non-cyclic or monocyclic precursors, offering high flexibility in introducing various functionalities.

Cyclization reactions are among the most direct methods for forming the rings of the spiro[4.5]decane system. These reactions create one or both of the rings in a single key step.

The Prins reaction, involving the acid-catalyzed addition of an aldehyde or ketone to an alkene, has been adapted for the stereoselective synthesis of tetrahydropyran rings, which are present in the 6-oxaspiro[4.5]decane core. wikipedia.orgbeilstein-journals.orgnih.govorganic-chemistry.orgbeilstein-journals.org This reaction typically proceeds through an oxocarbenium ion intermediate, which is then trapped by a nucleophile to close the ring. nih.gov

A notable application is a tandem Prins/pinacol cascade process for synthesizing 8-oxaspiro[4.5]decan-1-one scaffolds. rsc.org This method utilizes a Lewis acid to catalyze the reaction between aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, demonstrating the construction of an oxaspirocycle through a cascade of Prins cyclization and pinacol rearrangement. rsc.org This strategy is effective for a wide range of aldehydes, including aromatic, aliphatic, and heteroaromatic variants. rsc.org While this specific example builds an 8-oxaspiro[4.5]decan-1-one, the underlying principle of using a Prins-type cyclization to form the oxacyclic portion of the spiro system is directly relevant to the synthesis of related structures like 6-Oxaspiro[4.5]decan-9-one.

ReactantsCatalystProductYieldSelectivity
Aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanolLewis Acid7-substituted-8-oxaspiro[4.5]decan-1-onesGoodExcellent

Table 1: Summary of the Tandem Prins/Pinacol Reaction for Oxaspiro[4.5]decane Synthesis. rsc.org

Intramolecular oxidative cyclization of phenols is a powerful method for creating spiro[4.5]cyclohexadienone structures, which are close analogs of the target compound's carbocyclic ring. nih.gov This approach typically involves the oxidation of a phenol derivative that has a tethered nucleophilic side chain. The oxidation generates a phenoxonium ion or a related reactive intermediate, which is then attacked by the side chain to form the spirocyclic system. nih.gov

Hypervalent iodine reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA) and phenyliodine diacetate (PIDA), are commonly used oxidants for these transformations. nih.govmdpi.com For instance, the synthesis of 6-methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one, a spirolactone, was achieved in 46% yield by treating 3-(4-hydroxy-2-methoxyphenyl)propanoic acid with PIFA in acetone. mdpi.com This reaction demonstrates the direct formation of the oxaspiro[4.5]decane skeleton through oxidative spiroannulation of a phenolic precursor. mdpi.com Similarly, other studies have reported the synthesis of N-(2,8-dioxo-1-oxaspiro[4.5]deca-6,9-dien-7-yl) acetamide using PIFA for the key spiroannulation step. mdpi.com The copper-catalyzed decomposition of phenolic α-diazoketones has also been shown to produce spiro[4.5]deca-6,9-diene-2,8-diones in high yields. rsc.org

PrecursorOxidant/CatalystProductYield
3-(4-hydroxy-2-methoxyphenyl)propanoic acidPIFA6-Methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one46%
N-acetyl-3-(3-amino-4-hydroxyphenyl)propanoic acidPIFAN-(2,8-Dioxo-1-oxaspiro[4.5]deca-6,9-dien-7-yl)acetamideNot specified
Phenolic α-diazoketonesCopper(I) halideSpiro[4.5]deca-6,9-diene-2,8-dioneHigh

Table 2: Examples of Intramolecular Oxidative Cyclization for Spiro[4.5]decane Systems. mdpi.commdpi.comrsc.org

Another approach involves the palladium-catalyzed intramolecular ipso-Friedel-Crafts allylic alkylation of phenols, which provides a novel route to spiro[4.5]cyclohexadienones. nih.gov

Ring-closing metathesis (RCM) has become a powerful tool for the formation of various ring sizes, including those found in spiro[4.5]decane systems. harvard.edu This reaction utilizes catalysts, typically based on ruthenium (like Grubbs' catalysts), to form a carbon-carbon double bond from a precursor containing two terminal alkenes, with the concurrent release of ethylene gas. harvard.edu

RCM has been successfully applied to the formal synthesis of spirocyclic sesquiterpenes like acorone and isoacorones, which feature the spiro[4.5]decane skeleton. niscpr.res.insemanticscholar.org The strategy involves preparing a diene precursor that, upon RCM, forms one of the rings of the spiro system. For example, a diene alcohol was cyclized using Grubbs' catalyst to furnish a spiro compound in 96% yield, demonstrating the high efficiency of this method. niscpr.res.in The versatility of RCM makes it a key strategy in unified approaches to synthesize multiple spiro[4.5]decane-based natural products. researchgate.net

Altering the size of an existing ring is an alternative strategy to construct the spiro[4.5]decane skeleton.

Ring Expansion: A notable ring expansion method involves the oxidative dearomatization of 4-cyclobutyl-phenols. thieme-connect.comthieme-connect.comuark.edu This reaction, induced by an oxidant like iodobenzene diacetate, generates a phenoxonium ion intermediate that undergoes a ring expansion of the cyclobutane ring to form the six-membered ring of a spiro[4.5]cyclohexadienone. thieme-connect.comthieme-connect.com This mechanistically interesting pathway provides facile access to functionalized spiro[4.5]decanes with good efficiency. thieme-connect.comuark.edu

Ring Contraction: Ring contraction reactions are useful for synthesizing smaller, more strained rings from larger, more easily accessible ones. wikipedia.org These reactions can proceed through various mechanisms, including Favorskii-type rearrangements or cationic rearrangements like the pinacol rearrangement. wikipedia.orgetsu.edu While less commonly cited specifically for the this compound core, the principle of ring contraction is a valid synthetic strategy for carbocycle synthesis and can be applied to generate five-membered rings from six-membered precursors. rsc.org For example, electrophilic ring opening of spiro-cyclopropanecarboxylated sugars can lead to ring-contraction products. nih.gov

Cascade reactions, where multiple bond-forming events occur in a single operation, offer an efficient and elegant approach to building complex molecules like spiro[4.5]decanes. 20.210.105rsc.org These reactions minimize purification steps and can lead to the rapid assembly of molecular complexity from simple starting materials. 20.210.105mdpi.com

The previously mentioned tandem Prins/pinacol reaction is a prime example of a cascade process used to construct oxaspiro[4.5]decane scaffolds. rsc.org Another example is the Au(I)-catalyzed vinylogous Conia ene reaction, which was developed to construct densely functionalized spiro[4.5]‐deca‐1,6‐diene‐8‐ones from 4‐alkyne tethered cyclohex‐2‐enones. researchgate.net The design of cascade reactions is a key strategy in the total synthesis of natural products, allowing for the stereospecific construction of complex frameworks in a highly efficient manner. 20.210.105chemrxiv.org

Merging Ring-Opening and Oxygen Migration Reactions

The synthesis of spiroketal structures, including the 6-oxaspiro[4.5]decane skeleton, can be achieved through sophisticated reaction cascades that involve both the opening of a ring system and the migration of an oxygen atom. In certain enzymatic pathways, for instance, spiroketal formation is subject to spontaneous racemization through a rapid ring-opening and recyclization process. nih.gov This dynamic equilibrium highlights the lability of some spiroketal systems and the potential for ring-opening to play a role in their formation and stereochemical outcome. nih.gov

Another relevant strategy involves the intramolecular ring-opening of functionalized bicyclic systems. For example, the nucleophilic ring-opening of 1,6-anhydrosugars, which are locked pyranose rings, can lead to the formation of spiroketal structures. researchgate.net While not a direct oxygen migration, this process involves the cleavage of an internal ether linkage and subsequent cyclization to form the spiroketal, representing a conceptual merging of ring-opening and ketal formation. In some complex chemical looping reactions, the migration of lattice oxygen from the bulk of a material to its surface is a key step in facilitating chemical transformations. mdpi.com This principle of oxygen movement is conceptually related to synthetic strategies where an oxygen atom's position shifts to enable a cyclization event, forming the spirocyclic core.

Synthesis from Precursors with Established Spiro Architecture

An alternative to constructing the spirocycle from acyclic or monocyclic precursors is to begin with a molecule that already possesses a spiro[4.5]decane core and perform chemical transformations to arrive at the target this compound. This approach is advantageous as it bypasses the often-challenging spirocyclization step. For example, derivatives of 1-oxa-4-thiaspiro[4.5]decane and 1,4-dithiaspiro[4.5]decane have been synthesized and subsequently modified. unimore.it A similar strategy could be envisioned where a pre-existing carbocyclic spiro[4.5]decan-9-one is subjected to a Baeyer-Villiger oxidation, which could regioselectively insert an oxygen atom adjacent to the carbonyl group to form the desired this compound lactone structure.

Stereoselective and Asymmetric Synthesis of the Spirocenter

Controlling the stereochemistry of the quaternary spirocenter is a critical challenge in the synthesis of this compound and its derivatives.

Diastereoselective synthesis aims to control the relative configuration of stereocenters. The formation of spiroketals is often governed by thermodynamic control, where the most stable diastereomer is formed preferentially. This stability is influenced by stereoelectronic effects such as the anomeric effect, which favors the conformation where an oxygen lone pair is anti-periplanar to an adjacent C-O bond.

Acid-mediated cascade reactions have been developed for the diastereoselective construction of benzannulated spiroketal skeletons. rsc.org These reactions proceed through a sequence of steps including hemi-ketalization, dehydration, Michael addition, and finally, ketalization to form the spirocyclic system with specific diastereomeric outcomes. rsc.org Similarly, highly substituted cyclohexanones, which are precursors to spiro systems, have been synthesized with complete diastereoselectivity through cascade Michael reactions. beilstein-journals.org The principles of these reactions, which meticulously control the formation of multiple stereocenters in a single operation, are applicable to the synthesis of the 6-oxaspiro[4.5]decane core.

The table below illustrates examples of diastereoselective reactions leading to spirocyclic frameworks.

Starting MaterialsCatalyst/ReagentProduct TypeDiastereoselectivityYield
Curcumins and Arylidenemalonatesaq KOH, TBABFunctionalized CyclohexanonesComplete in most casesModerate to Excellent
Phenol SubstratesAcidBenzannulated SpiroketalDiastereomerically specificNot specified
Indane-1,3-dione and 3-vinyl-2H-chromene4 Å MS, TolueneSpiro indanone fused pyrano[3,2-c]chromeneExcellentUp to 85%

TBAB: Tetrabutylammonium bromide

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. This strategy has been successfully applied to the synthesis of complex molecules. For instance, a hydride-shift-initiated route to spiroketals has been developed where a chiral auxiliary is used to control the formation of stereochemically defined units. nih.gov This concept could be applied to an appropriate precursor of this compound, where the auxiliary would guide the cyclization to favor one enantiomer of the spirocenter over the other.

Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is a highly efficient and atom-economical approach to asymmetric synthesis. Organocatalysis has emerged as a powerful tool in this area. For example, an organocatalytic cascade double Michael reaction between curcumins and 2-arylidene-1,3-indandiones, using the chiral catalyst quinine, produces multicyclic spiro-1,3-indandiones with both enantioselectivity and diastereoselectivity. beilstein-journals.org Such catalytic systems could be adapted to precursors of this compound to achieve enantioselective formation of the spiroketal core.

Alternative Preparative Methods and Process Development

Beyond the aforementioned strategies, several other methods have been developed for the synthesis of the 6-oxaspiro[4.5]decane core and related structures.

One notable method is the oxidative spiroannulation of phenolic derivatives. The synthesis of 6-Methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one was achieved from 3-(4-hydroxy-2-methoxyphenyl)propanoic acid using [Bis(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant. mdpi.comnih.gov This reaction proceeds via an oxidative cyclization where the phenol ring is oxidized, and the tethered carboxylic acid attacks intramolecularly to form the spiro-lactone. mdpi.comnih.gov This approach is highly effective for creating the oxaspirodecane skeleton.

The table below outlines the key steps in the synthesis of a 6-Methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one, a derivative of the core skeleton. mdpi.comnih.gov

StepPrecursorReagentsProductYield
12,4-dihydroxybenzaldehydeChloromethyl methyl ether, K₂CO₃2-Hydroxy-4-O-methoxymethylbenzaldehyde84%
22-Hydroxy-4-O-methoxymethylbenzaldehydeMeI, 2M NaOH, (Bu)₄NHSO₄2-Methoxy-4-O-methoxymethylbenzaldehyde93%
32-Methoxy-4-O-methoxymethylbenzaldehydeMalonic acid, Pyridine (B92270), Piperidine3-(4-hydroxy-2-methoxyphenyl)propanoic acid-
43-(4-hydroxy-2-methoxyphenyl)propanoic acidPIFA, Acetone6-Methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one46% (from propanoic acid)

PIFA: [Bis(trifluoroacetoxy)iodo]benzene

Other alternative methods include the hetero-Diels-Alder reaction, which has been used to create spiro indanone fused pyrano[3,2-c]chromene derivatives with high diastereoselectivity. rsc.org Furthermore, novel approaches to spiroketals using ring-rearrangement metathesis of oxabicycles under neutral conditions have been designed, offering a complementary strategy to classical acid-catalyzed methods. rsc.org The synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones has also been achieved through metal-catalyzed oxidative cyclization of amide precursors. researchgate.net These diverse methods highlight the versatility of synthetic chemistry in accessing the 6-oxaspiro[4.5]decane core and its analogs.

Derivatization and Synthetic Transformations of 6 Oxaspiro 4.5 Decan 9 One

Reactions at the Ketone Functionality

The carbonyl group of 6-Oxaspiro[4.5]decan-9-one is a primary site for chemical reactions, enabling the synthesis of a diverse range of derivatives. These reactions include additions to the carbonyl carbon, reduction of the ketone to an alcohol, and reactions involving the enolate form of the ketone.

Carbonyl Addition Reactions

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol.

Knoevenagel Condensation

The Knoevenagel condensation is a classic organic reaction that involves the reaction of a ketone with a compound containing an active methylene group, catalyzed by a weak base. While specific examples involving this compound are not extensively detailed in readily available literature, the general mechanism would involve the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the spiroketone. Subsequent dehydration would lead to the formation of a new carbon-carbon double bond.

Nucleophilic Additions (e.g., Grignard, Organolithium Reagents)

Grignard and organolithium reagents are potent nucleophiles that readily add to ketones. youtube.com These reactions are highly effective for forming new carbon-carbon bonds. The reaction of this compound with such reagents would proceed via nucleophilic addition to the carbonyl carbon, forming a magnesium or lithium alkoxide intermediate. youtube.com Subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol. youtube.com

Reagent TypeGeneral FormulaExpected Product with this compound
Grignard ReagentR-MgX9-alkyl-6-oxaspiro[4.5]decan-9-ol
Organolithium ReagentR-Li9-alkyl-6-oxaspiro[4.5]decan-9-ol
Reductive Amination Reactions

Reductive amination is a powerful method for the synthesis of amines from ketones. This two-step process typically involves the initial formation of an imine or enamine intermediate by reacting the ketone with an amine, followed by reduction of this intermediate to the corresponding amine. This reaction is crucial in the synthesis of various biologically active compounds. For instance, this compound can be converted to 6-Oxaspiro[4.5]decan-9-amine hydrochloride, a building block in pharmaceutical synthesis. biosynth.com

Carbonyl Reduction to Spiroalcohols

The ketone functionality of this compound can be reduced to a secondary alcohol, 6-oxaspiro[4.5]decan-9-ol, using various reducing agents. uni.lu Common reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent can influence the stereoselectivity of the reaction, potentially leading to different diastereomers of the resulting spiroalcohol.

Reducing AgentProduct
Sodium Borohydride (NaBH₄)6-oxaspiro[4.5]decan-9-ol
Lithium Aluminum Hydride (LiAlH₄)6-oxaspiro[4.5]decan-9-ol

Alpha-Alkylation and Enolate Chemistry

The carbon atoms adjacent to the carbonyl group, known as alpha-carbons, exhibit enhanced acidity. Deprotonation of an alpha-hydrogen by a strong base leads to the formation of a nucleophilic enolate. libretexts.orgyoutube.com This enolate can then react with an electrophile, such as an alkyl halide, in an Sₙ2 reaction to form a new carbon-carbon bond at the alpha-position. libretexts.orgyoutube.com

The choice of base and reaction conditions can control the regioselectivity of enolate formation in unsymmetrical ketones. libretexts.orgyoutube.com For this compound, which is symmetrical with respect to the alpha-carbons, this is not a concern. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) is often preferred to ensure complete and irreversible enolate formation, minimizing side reactions. libretexts.orgyoutube.com The subsequent alkylation with a primary alkyl halide proceeds via an Sₙ2 mechanism. youtube.com

Reaction Conditions for Alpha-Alkylation:

StepReagentPurpose
1Strong Base (e.g., LDA)Deprotonation of the alpha-carbon to form the enolate. libretexts.orgyoutube.com
2Alkyl Halide (R-X)Electrophile for Sₙ2 attack by the enolate. libretexts.orgyoutube.com

Modifications of the Oxane Ring System

Modifications to the oxane ring of spiro[4.5]decane systems can lead to novel structures with potentially altered biological activities. A key transformation in this regard is the introduction of additional heteroatoms into the ring. An example of such a modification is the synthesis of 1,6,9-trioxaspiro[4.5]decanes from D-glucose, which, while not starting from this compound itself, demonstrates a strategy for modifying the oxane ring within a spiro[4.5]decane framework.

In a stereocontrolled approach, a D-glucose-derived 6-deoxy-ulosyl bromide can be reacted with ethylene glycol to form a 6-deoxy-pyranodioxane in high yield. semanticscholar.org Subsequent acid-catalyzed ring contraction and acylation lead to the formation of the 1,6,9-trioxaspiro[4.5]decane core. semanticscholar.org This process effectively inserts an additional oxygen atom into the pyran ring system, transforming it into a dioxane within the spirocyclic framework. semanticscholar.org

Starting MaterialReagentsProductYield
6-deoxy-ulosyl bromideEthylene glycol, Silver carbonate6-deoxy-pyranodioxane95%
6-deoxy-pyranodioxaneAcetic anhydride, Perchloric acid1,6,9-trioxaspiro[4.5]decane derivative94%
6-deoxy-pyranodioxaneBenzoic anhydride, Perchloric acid1,6,9-trioxaspiro[4.5]decane derivative77%

This table illustrates the yields of key steps in the synthesis of 1,6,9-trioxaspiro[4.5]decanes, showcasing a modification of the oxane ring system.

Functionalization of the Cyclopentane Ring System

The cyclopentane ring of this compound is amenable to various functionalization reactions, particularly at the C-9 position adjacent to the ketone. This position can be derivatized to introduce a wide range of substituents, significantly altering the molecule's properties.

A notable example is the synthesis of 9-(pyridin-2-yl)-6-oxaspiro[4.5]decane derivatives. This transformation involves the introduction of a pyridyl group at the C-9 position, a key step in the synthesis of the pharmaceutical agent Oliceridine. google.comqingmupharm.com The synthesis of these derivatives can be achieved through a multi-step process that creates a new carbon-carbon bond at the spirocyclic center.

Another approach to functionalizing the carbocyclic ring of a related oxaspiro system is demonstrated in the synthesis of N-(2,8-Dioxo-1-oxaspiro[4.5]deca-6,9-dien-7-yl) acetamide. mdpi.com In this case, an acetamide group is introduced onto the six-membered ring. This reaction, while performed on a different scaffold, highlights the potential for introducing nitrogen-containing functional groups onto the carbocyclic portion of oxaspiro compounds. The synthesis proceeds from 4-hydroxy-3-nitrobenzaldehyde, which undergoes a Knoevenagel condensation, followed by reduction and acetylation, and finally an oxidative spiroannulation to yield the functionalized product in good yield. mdpi.com

PrecursorReagentsFunctional Group Introduced
6-Oxaspiro[4.5]decane derivativePyridine-based reagentsPyridin-2-yl
3-Amino-4-hydroxyphenylpropanoic acidAcetyl chlorideAcetamide

This table provides examples of functional groups introduced onto the carbocyclic ring of oxaspiro[4.5]decane and related systems.

Introduction of Heteroatoms and Chiral Centers through Derivatization

The introduction of heteroatoms and the creation of new chiral centers are pivotal strategies in the derivatization of this compound for the development of novel compounds with specific biological activities.

The synthesis of 1,6,9-trioxaspiro[4.5]decanes, as mentioned earlier, is a prime example of introducing an additional oxygen heteroatom into the spirocyclic framework. semanticscholar.org This transformation also generates new chiral centers, and the stereochemistry can be controlled by the choice of starting materials and reaction conditions. semanticscholar.org

The introduction of nitrogen is another important modification. The synthesis of 9-(pyridin-2-yl)-6-oxaspiro[4.5]decane derivatives introduces a nitrogen atom as part of the pyridyl substituent. google.com The reaction to create the chiral center at C-9 can be performed stereoselectively, leading to the desired enantiomer. allfordrugs.com

Furthermore, sulfur atoms can be incorporated into the spiro[4.5]decane skeleton. The synthesis of 1-oxa-4-thiaspiro- and 1,4-dithia-spiro[4.5]decane analogues demonstrates the replacement of one or both oxygen atoms in a related 1,4-dioxaspiro[4.5]decane system with sulfur. unimore.itnih.gov This isosteric replacement can significantly impact the pharmacological properties of the resulting compounds. researchgate.net

DerivativeHeteroatom(s) IntroducedKey Feature
1,6,9-Trioxaspiro[4.5]decaneOxygenAdditional oxygen in the oxane ring, new chiral centers.
9-(Pyridin-2-yl)-6-oxaspiro[4.5]decaneNitrogenPyridyl group at C-9, creation of a chiral center.
1-Oxa-4-thiaspiro[4.5]decaneSulfurReplacement of an oxygen atom with sulfur.
1,4-Dithiaspiro[4.5]decaneSulfurReplacement of both oxygen atoms with sulfur.

This table summarizes the introduction of different heteroatoms into the spiro[4.5]decane framework and the resulting structural features.

Multistep Synthesis of Complex Analogs

This compound and its derivatives are valuable intermediates in the multistep synthesis of complex molecules, including pharmaceutically active compounds.

A prominent example is the synthesis of Oliceridine, a μ-opioid receptor agonist. nih.gov The synthesis of Oliceridine utilizes a chiral 9-(pyridin-2-yl)-6-oxaspiro[4.5]decane derivative as a key building block. allfordrugs.com The synthesis involves the initial formation of 2-[9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl]acetonitrile, which is then reduced to the corresponding amine. allfordrugs.com This amine is subsequently coupled with (3-methoxythiophen-2-yl)methanol to afford the final complex molecule. allfordrugs.com

IntermediateKey TransformationResulting Complex Analog
2-[9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl]acetonitrileReduction of the nitrile to an amine, followed by reductive amination.Oliceridine
D-glucoseMulti-step conversion including glycosylation, ring contraction, and acylation.1,6,9-Trioxaspiro[4.5]decane derivatives

This table highlights the use of this compound derivatives in the multistep synthesis of complex molecules.

The synthesis of 1,6,9-trioxaspiro[4.5]decane derivatives from D-glucose also represents a multistep synthesis of complex analogs. semanticscholar.org This pathway involves several transformations, including the formation of a pyranodioxane intermediate, followed by an acid-catalyzed ring contraction and acylation to yield the final spiroacetal. semanticscholar.org These examples underscore the utility of the 6-oxaspiro[4.5]decane scaffold in the construction of intricate and functionally diverse molecules.

Applications As a Synthetic Intermediate in Complex Molecule Construction

Pharmaceutical Intermediates

The utility of 6-Oxaspiro[4.5]decan-9-one is most prominently demonstrated in its role as a precursor for pharmaceutical compounds. Its structure serves as a foundational scaffold upon which further chemical complexity can be built to achieve desired pharmacological activity.

A significant application of this compound is as a key intermediate in the preparation of novel opioid receptor ligands. qingmupharm.com The spirocyclic core is a critical structural motif in a new class of analgesics designed to offer improved safety profiles over traditional opioids.

This compound is a documented intermediate in the synthesis of Oliceridine. qingmupharm.com Oliceridine, also known as TRV130, is a potent analgesic that acts as a μ-opioid receptor agonist. wikipedia.org The synthesis pathway utilizes the spiroketone to construct the central scaffold of the final drug molecule. The process involves transforming the ketone group and building out the rest of the molecule, which includes a pyridinyl group and a substituted thiophene moiety, ultimately yielding the complex structure of Oliceridine. mdpi.comnih.gov A related precursor, (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile, is also a key intermediate in this process, highlighting the centrality of the 6-oxaspiro[4.5]decane framework. bldpharm.com

Key Intermediates in Oliceridine Synthesis
Compound NameCAS NumberRole in Synthesis
This compound855398-57-1Core spirocyclic starting material. qingmupharm.com
(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile1401031-38-6Advanced intermediate derived from the spirocyclic core. bldpharm.com
Oliceridine1401028-24-7Final active pharmaceutical ingredient. wikipedia.org

The strategy of selective deuteration—replacing hydrogen atoms with their heavier isotope, deuterium—is an established method in medicinal chemistry to improve the pharmacokinetic properties of a drug. researchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down the rate of metabolic processes that involve breaking this bond. researchgate.net This "kinetic isotope effect" can lead to a longer drug half-life, increased systemic exposure, and a more predictable metabolic profile. nih.govsemanticscholar.org

Oliceridine is metabolized in the liver primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6. drugbank.comnih.gov By strategically replacing hydrogen atoms at sites of metabolic oxidation on the Oliceridine molecule with deuterium, it is possible to attenuate its rate of metabolism. This modification could potentially lead to a more favorable pharmacokinetic profile, such as reduced clearance and prolonged analgesic effect, without altering the drug's fundamental mechanism of action. nih.govdntb.gov.ua While specific deuterated analogs of Oliceridine derived from this compound are not yet widely documented in public literature, the underlying principle represents a clear avenue for the pharmacokinetic optimization of this class of compounds.

Traditional opioid agonists like morphine activate the μ-opioid receptor, leading to signaling through two primary intracellular pathways: the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which is linked to adverse effects like respiratory depression and constipation. wikipedia.org Oliceridine is a first-in-class G protein-biased agonist, meaning it preferentially activates the therapeutic G-protein pathway while only weakly recruiting the β-arrestin pathway. wikipedia.orgdrugbank.com

The 6-oxaspiro[4.5]decane core is a foundational scaffold for achieving this biased signaling profile. The rigid, well-defined three-dimensional structure imparted by the spirocyclic system is crucial for orienting the other functional groups of the molecule in a way that stabilizes a receptor conformation favorable to G-protein coupling over β-arrestin recruitment. This structural feature makes this compound a critical starting point for the rational design of safer, more effective analgesics with a wider therapeutic window. nih.gov

The oxaspiro[4.5]decane scaffold is not limited to opioid receptor ligands and has been explored for its utility in developing other classes of biologically active compounds. Research into related spirocyclic structures demonstrates the versatility of this chemical motif. For instance, novel derivatives of 1-oxa-4-thiaspiro[4.5]decane have been synthesized and evaluated as potent and selective agonists for the 5-HT1A serotonin receptor, which is a target for treating pain and neurological disorders. nih.gov In another area, 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones have been synthesized and investigated for potential anticancer activities. researchgate.net Furthermore, a naturally occurring compound, 7,9-Ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione, has been shown to possess anti-inflammatory and radical scavenging properties. biosynth.com These examples underscore the potential of the 6-oxaspiro[4.5]decane framework, and by extension its ketone precursor, as a versatile starting point for the discovery of new therapeutic agents across different disease areas.

Precursor to Opioid Receptor Ligands

Intermediates in Agrochemical Research for Pest Control

Spiro compounds, characterized by their unique three-dimensional structures, have garnered significant attention in the field of pesticide development. nih.gov Their novel structures and mechanisms of action can be effective against pests that have developed resistance to conventional agrochemicals. The class of spiro compounds has been successfully developed into commercial products with functions including insecticidal, fungicidal, and herbicidal activity. nih.gov

While the direct application of this compound in the synthesis of commercial pesticides is not prominently documented, its status as a readily available spirocyclic building block makes it a compound of interest for this field. The development of new pesticides relies on the exploration of novel chemical scaffolds to identify new modes of action and overcome resistance. nih.gov The 6-oxaspiro[4.5]decane core offers a structurally distinct starting point for the synthesis of new libraries of compounds that could be screened for activity against a wide range of agricultural pests.

This compound, a spiroketone, serves as a crucial building block in the synthesis of more complex chemical structures. The rigid, three-dimensional framework of spiro compounds makes them attractive starting points for creating intricate molecular architectures with precise spatial arrangements of functional groups. This is particularly important in medicinal chemistry, where the specific orientation of different parts of a molecule can be critical for its interaction with biological targets.

The reactivity of the ketone group in this compound allows for a variety of chemical transformations, enabling chemists to build upon its core structure. Spiroketones, in general, are recognized as pivotal intermediates for a number of active pharmaceutical ingredients. The synthesis of such complex molecules often involves multi-step processes where the spirocyclic core provides a foundational scaffold.

Detailed Research Findings:

The synthesis of complex molecules utilizing spiro intermediates is an active area of research. Studies have demonstrated various synthetic strategies to construct and functionalize oxaspiro compounds. For instance, telescoped flow processes have been developed for the synthesis of chiral spiroketone intermediates, offering benefits such as reduced cost, increased throughput, and improved sustainability.

The table below summarizes the key properties of this compound.

PropertyValue
CAS Number 855398-57-1
Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
Primary Application Intermediate in the preparation of Oliceridine Fumarate.

Role in the Flavor and Fragrance Industry

While the oxaspiro motif is present in some compounds utilized in the flavor and fragrance industry, there is currently no specific information available in the reviewed literature detailing the use of this compound for these purposes. Other related oxaspiro compounds, such as 1-oxaspiro[4.5]decan-2-one and its derivatives, are listed as fragrance ingredients. For example, certain 1-alkoxy-2-oxaspiro[5.5]undec-8-enes are noted for their grapefruit and cassis-like odors. However, the olfactory properties of this compound have not been publicly documented.

The table below lists examples of related oxaspiro compounds with known applications or properties in the fragrance industry.

Compound NameCAS NumberOdor Description/Application
1-Oxaspiro[4.5]decan-2-one699-61-6Fragrance agent
8-Methyl-1-oxaspiro[4.5]decan-2-one94201-19-1Fragrance ingredient
1-Methoxy-7,9-dimethyl-2-oxaspiro[5.5]undec-8-eneNot specifiedBoosts crispy fruitiness in fragrance accords
7,9-Ditert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione82304-66-3Identified as an aroma component in mushrooms

Structure Activity Relationship Sar Studies of 6 Oxaspiro 4.5 Decan 9 One Derivatives

Impact of Spirocenter Stereochemistry on Ligand-Receptor Interactions

The three-dimensional arrangement of atoms is a critical determinant of a ligand's ability to interact effectively with its biological target. For derivatives of 6-oxaspiro[4.5]decan-9-one, the stereochemistry at the C9 spirocenter—the carbon atom common to both the tetrahydrofuran (B95107) and cyclohexane (B81311) rings—plays a pivotal role in defining the molecule's orientation within the receptor's binding pocket.

Research leading to the development of the potent MOR agonist TRV130 (Oliceridine) identified a clear stereochemical preference. The biologically active enantiomer possesses the (R) configuration at the C9 position, designated as (3-methoxythiophen-2-yl)methylamine. acs.orgnih.gov This specific spatial arrangement is essential for establishing the precise intermolecular interactions required for high-affinity binding and the induction of a G protein-biased signaling response.

Interestingly, comparative pharmacological studies have explored the impact of this stereochemistry on binding kinetics. An analysis of both the (R) and (S) enantiomers of TRV130 revealed that they possessed dissociation rates from the μ-opioid receptor that were of the same order of magnitude. mdpi.com This suggests that while the absolute stereochemistry is critical for inducing the specific receptor conformation that leads to biased agonism, it may not be the primary driver of the ligand's residence time at the receptor. The crucial role of the (9R)-configuration lies in correctly positioning the peripheral substituents for optimal interaction with key residues in the binding pocket, thereby stabilizing a receptor conformation that preferentially engages G proteins over β-arrestin. mdpi.comnih.gov

Influence of Peripheral Substituents on Receptor Binding and Efficacy

While the 6-oxaspiro[4.5]decane core serves as a rigid scaffold, the nature and placement of peripheral substituents are paramount in determining a derivative's affinity, efficacy, and signaling bias. The development of TRV130 from initial lead compounds involved extensive modification of substituents attached to the core structure to optimize its pharmacological properties at the μ-opioid receptor. acs.org

The key peripheral groups in TRV130 are a 3-methoxythiophene (B46719) moiety and a pyridine (B92270) ring. nih.gov SAR studies demonstrated that these specific aromatic systems are critical for achieving the desired profile of potent G protein activation with minimal β-arrestin recruitment.

Aromatic Groups: The strategic placement of a heteroaromatic ring, such as pyridine, directly on the C9 spirocenter was found to be a key determinant of activity. This group is believed to engage in specific interactions within the orthosteric binding site of the MOR.

N-substituent: The amine nitrogen, a common feature in opioid ligands, is connected to the spirocyclic core via an ethyl linker. The substituent on this nitrogen was extensively optimized. The ultimate selection of a (3-methoxythiophen-2-yl)methyl group proved optimal for enhancing potency and G protein signaling bias. This part of the molecule explores a different region of the binding pocket, and its size, electronics, and hydrogen-bonding capacity are crucial for fine-tuning the ligand's functional profile.

The combination of the rigid (9R)-spirocyclic core with these carefully selected peripheral substituents allows the molecule to adopt a conformation that stabilizes a G protein-favoring state of the receptor, highlighting the interplay between the core scaffold and its decorations in achieving functional selectivity.

Compound MoietyStructural FeatureImpact on Activity
Scaffold6-Oxaspiro[4.5]decaneProvides a rigid, three-dimensional framework for orienting substituents.
Spirocenter (C9)(R)-StereochemistryEssential for establishing the correct vector for substituents, leading to potent and biased agonism. acs.orgnih.gov
C9-SubstituentPyridine RingEngages with key residues in the orthosteric binding pocket of the MOR.
N-Substituent(3-Methoxythiophen-2-yl)methyl GroupOptimizes potency and is critical for inducing a G protein-biased signaling profile. acs.org

Conformational Analysis and its Correlation with Biological Activity

The biological activity of this compound derivatives is intrinsically linked to the specific conformational state they stabilize upon binding to the receptor. The concept of functional selectivity posits that ligands can induce distinct receptor conformations, which in turn dictate the preference for coupling to different intracellular signaling partners. mdpi.com

Molecular dynamics (MD) simulations have provided significant insights into how TRV130 interacts with the μ-opioid receptor. These studies show that TRV130 binding stabilizes a unique conformational state of the receptor that is different from that induced by classical, unbiased agonists like morphine. nih.gov This distinct conformation is responsible for selectively triggering the G protein signaling pathway while minimizing engagement with the β-arrestin pathway.

Advanced spectroscopic techniques, including double electron-electron resonance (DEER) and single-molecule fluorescence resonance energy transfer (smFRET), have further elucidated these ligand-specific conformational changes. biorxiv.org Studies using these methods have identified several distinct receptor conformations, including inactive, pre-activated, and fully activated states. biorxiv.org G protein-biased agonists like TRV130 were shown to shift the conformational equilibrium of the MOR toward active states, though the magnitude of this shift can be different from that of full, unbiased agonists. biorxiv.org

Computational analyses have identified specific amino acid residues within the MOR that are critical for these differential interactions. The binding of TRV130 induces unique conformational changes in residues such as Trp318, Tyr326, and Trp293, and it is these subtle differences in the ligand-receptor interaction network that are thought to explain the observed signaling bias. mdpi.com

Ligand Bias and Functional Selectivity in Receptor Signaling

A central goal in the development of this compound derivatives has been to achieve "ligand bias" or "functional selectivity." This phenomenon describes the ability of a ligand to preferentially activate one cellular signaling pathway over another at the same receptor. For the μ-opioid receptor, the prevailing hypothesis is that G protein signaling is primarily responsible for the desired analgesic effects, while the recruitment of β-arrestin contributes to adverse effects like respiratory depression, constipation, and the development of tolerance. nih.govmdpi.com

Derivatives based on the 6-oxaspiro[4.5]decane scaffold, most notably TRV130, have been engineered to be potent G protein-biased agonists. In cellular assays, TRV130 demonstrates robust activation of G protein signaling, with potency and efficacy comparable to that of morphine. nih.gov However, it shows significantly less recruitment of β-arrestin and subsequently causes less receptor internalization than morphine. nih.gov This signaling profile successfully translates the therapeutic hypothesis into a ligand with differentiated pharmacology. Preclinical studies have confirmed that this bias results in potent analgesia with a wider therapeutic window, causing less respiratory suppression and gastrointestinal dysfunction compared to morphine at equianalgesic doses. acs.orgnih.gov

This functional selectivity is quantified by comparing a ligand's potency (EC₅₀) or efficacy (Eₘₐₓ) for the G protein pathway versus the β-arrestin pathway. A high ratio of G protein activity to β-arrestin activity indicates a strong bias.

LigandSignaling PathwayPotency (EC₅₀)Efficacy (% of Morphine)Signaling Bias
TRV130 (Oliceridine)G Protein ActivationSimilar to MorphineSimilar to MorphineStrongly G protein-biased nih.gov
β-Arrestin RecruitmentMuch lower than MorphineFar less than Morphine
MorphineG Protein ActivationStandard100% (Reference)Considered a relatively balanced or unbiased agonist
β-Arrestin RecruitmentStandard100% (Reference)

Advanced Characterization Techniques and Computational Studies

Spectroscopic Analysis in Structural Elucidation

Spectroscopic techniques are fundamental to the structural elucidation of 6-Oxaspiro[4.5]decan-9-one, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of this compound. Analysis of ¹H-NMR, ¹³C-NMR, and various 2D-NMR spectra allows for the complete assignment of all proton and carbon signals.

¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The protons on the carbon atoms adjacent to the ether oxygen (C5 and C7) are expected to be deshielded and appear in the downfield region (typically δ 3.5-4.5 ppm). The protons alpha to the ketone group (C8 and C10) would also exhibit a downfield shift (around δ 2.0-2.5 ppm) due to the electron-withdrawing effect of the carbonyl group. The remaining protons on the cyclopentane and tetrahydropyran rings would resonate in the upfield aliphatic region (δ 1.5-2.0 ppm).

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the number of chemically distinct carbon atoms. The most deshielded signal in the spectrum corresponds to the carbonyl carbon (C9), typically appearing above δ 200 ppm. The spiro carbon (C1), being a quaternary center, would show a characteristic chemical shift. Carbons adjacent to the ether oxygen (C5 and C7) would resonate in the δ 60-80 ppm range, while the remaining aliphatic carbons would appear further upfield. Detailed spectral data for this compound have been reported in the scientific literature chemrxiv.org.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 (Spiro) - ~80-90
C2, C3, C4 ~1.5 - 1.9 ~20-40
C5 ~3.6 - 3.8 ~65-75
C7 ~3.8 - 4.2 ~60-70
C8 ~2.2 - 2.5 ~40-50
C9 (C=O) - >200

Note: These are generalized predicted values. Actual experimental values may vary based on solvent and other experimental conditions.

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. Techniques such as Gas Chromatography-Mass Spectrometry (GC/MS) are suitable for this volatile compound. In electron impact (EI) mode, the molecule undergoes ionization and fragmentation, producing a unique mass spectrum.

The molecular ion peak [M]⁺ is a key indicator of the compound's molecular weight. For this compound (C₉H₁₄O₂), the expected molecular weight is approximately 154.21 g/mol . Experimental GC/MS analysis has confirmed the molecular ion peak at an m/z (mass-to-charge ratio) of 154.1, which is consistent with the molecular formula nih.gov. The fragmentation pattern would likely involve characteristic losses, such as cleavage of the ether ring or alpha-cleavage adjacent to the ketone, providing further structural confirmation.

Table 2: Mass Spectrometry Data for this compound

Technique Parameter Observed Value Interpretation
GC/MS Retention Time (tR) 5.629 min Elution time under specific GC conditions nih.gov.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show strong, characteristic absorption bands corresponding to its ketone and ether functionalities.

A prominent and sharp absorption band is anticipated in the region of 1705-1725 cm⁻¹, which is characteristic of the C=O stretching vibration of a saturated cyclopentanone ring. Additionally, a strong absorption band corresponding to the C-O-C stretching vibration of the ether group in the tetrahydropyran ring would be expected in the 1070-1150 cm⁻¹ region. The absence of a broad absorption band around 3200-3600 cm⁻¹ would confirm the absence of hydroxyl groups.

Table 3: Expected IR Absorption Frequencies for this compound

Functional Group Vibration Type Expected Frequency Range (cm⁻¹)
Ketone (C=O) Stretch 1705 - 1725
Ether (C-O-C) Stretch 1070 - 1150

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound. This technique involves diffracting X-rays off a single crystal of the material. The resulting diffraction pattern allows for the calculation of electron density maps, from which the precise positions of atoms, bond lengths, and bond angles can be determined.

Computational Chemistry and Molecular Modeling

Computational methods serve as a powerful complement to experimental techniques, providing insights into the electronic structure and properties that are difficult to measure directly.

Quantum mechanical (QM) computations, particularly those based on Density Functional Theory (DFT), can be used to model the electronic properties of this compound. These calculations can predict various molecular properties, including optimized geometry, charge distribution, and molecular orbital energies.

By calculating the electrostatic potential surface, one can visualize the electron-rich and electron-poor regions of the molecule. This would highlight the electronegative oxygen atoms of the carbonyl and ether groups as sites of negative potential, indicating their role in intermolecular interactions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity. The LUMO is likely centered around the electrophilic carbonyl carbon, predicting its susceptibility to nucleophilic attack. Such computational studies, while not found specifically for this molecule in the current literature, are standard methods for gaining a deeper understanding of molecular structure and reactivity.

Density Functional Theory (DFT) Calculations for Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. nih.govscielo.org.mx For this compound, DFT calculations provide fundamental insights into its geometry, stability, and electronic properties. The process begins with geometry optimization, where the molecule's lowest energy structure is determined. scielo.org.mx This optimized geometry provides precise bond lengths, bond angles, and dihedral angles.

From the optimized structure, a variety of electronic properties and reactivity descriptors can be calculated. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. nih.gov

Conceptual DFT provides a framework for quantifying chemical reactivity through various global reactivity descriptors. scielo.org.mxlongdom.org These descriptors, derived from the variations in energy with respect to the number of electrons, include electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). nih.govlongdom.org These parameters help predict how this compound will behave in chemical reactions, for instance, by indicating its tendency to donate or accept electrons. longdom.org The molecular electrostatic potential (MEP) map is another valuable tool, which visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites.

Table 1: Illustrative Global Reactivity Descriptors for this compound Calculated via DFT

DescriptorFormulaSignificance
HOMO Energy (EHOMO) -Energy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy (ELUMO) -Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability. nih.gov
Ionization Potential (I) -EHOMOThe minimum energy required to remove an electron. longdom.org
Electron Affinity (A) -ELUMOThe energy released when an electron is added. longdom.org
Electronegativity (χ) (I + A) / 2Measures the power of an atom or group to attract electrons. nih.gov
Global Hardness (η) (I - A) / 2Measures resistance to change in electron distribution. nih.gov
Global Softness (S) 1 / (2η)The reciprocal of hardness; indicates high reactivity. nih.gov
Electrophilicity Index (ω) μ2 / (2η) where μ = -(I+A)/2Measures the propensity to accept electrons. longdom.org

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Protein-Ligand Binding

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. stmjournals.com This technique is invaluable for exploring the conformational landscape of flexible molecules like this compound and for investigating its interactions with biological targets, such as proteins. researchgate.netmdpi.com An MD simulation solves Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule's structure and position evolve. mdpi.com

To study the conformational flexibility of this compound, a simulation would be run for the molecule in a solvent, typically water, to mimic physiological conditions. researchgate.net Analysis of the resulting trajectory can reveal the different shapes (conformations) the molecule can adopt, their relative stabilities, and the energy barriers between them. This is crucial for understanding how the molecule might adapt its shape to fit into a protein's binding site.

In the context of drug discovery, MD simulations are widely used to study the stability and dynamics of a protein-ligand complex. researchgate.netacs.org After docking this compound into a target protein, an MD simulation can be performed on the complex. This dynamic view provides insights that are not available from static docking poses. stmjournals.com Key analyses of the simulation trajectory include monitoring the Root Mean Square Deviation (RMSD) to assess the stability of the complex, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein and ligand, and the network of hydrogen bonds to understand the key interactions driving binding. researchgate.net

Table 2: Key Metrics from MD Simulation Trajectory Analysis of a this compound-Protein Complex

MetricDescriptionApplication
Root Mean Square Deviation (RMSD) Measures the average deviation of atomic positions between a simulation snapshot and a reference structure.Assesses the overall structural stability of the protein-ligand complex over the simulation time. researchgate.net
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of each atom or residue around its average position.Identifies flexible regions of the protein (e.g., loops) and the ligand, which can be important for binding. researchgate.net
Radius of Gyration (Rg) A measure of the compactness of the protein's structure.Indicates whether the protein undergoes significant conformational changes (unfolding or compacting) upon ligand binding. researchgate.net
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time.Determines the key residue interactions that stabilize the binding of this compound. researchgate.net
Solvent Accessible Surface Area (SASA) Measures the surface area of the molecule that is accessible to the solvent.Can indicate changes in the binding pocket's exposure to solvent upon ligand binding. researchgate.net

Force Field Development and Validation for Spiro Compounds

A molecular mechanics force field is the combination of a functional form and a set of parameters used to calculate the potential energy of a system of atoms in MD simulations and other computational methods. wikipedia.orgnih.gov The accuracy of these simulations is critically dependent on the quality of the force field used. ethz.ch While general-purpose force fields like GAFF and CGenFF exist for small organic molecules, they may not have accurate parameters for unique structural motifs like the spirocyclic center in this compound. Therefore, the development and validation of specific parameters are often necessary.

The parameterization process involves defining the atom types, bond lengths, bond angles, dihedral angles, and non-bonded (van der Waals and electrostatic) parameters for the molecule. nih.govnih.gov For a novel structure like a spiroketone, particular attention must be paid to the parameters around the spiro atom, including bond angles and, crucially, the dihedral angles that define the conformational preferences of the fused ring system.

These parameters are typically derived by fitting them to high-level quantum mechanical (QM) calculations. nih.govsimtk.org For example, dihedral angle parameters are optimized to reproduce the potential energy surface obtained from QM scans of bond rotations. nih.gov Electrostatic parameters, specifically partial atomic charges, are often fitted to match the QM electrostatic potential (ESP). nih.govnih.gov Once developed, the new parameters must be validated by running simulations and comparing the calculated properties against QM data or experimental results (if available). Validation tests can include comparing optimized geometries, conformational energies, and condensed-phase properties like density and enthalpy of vaporization. nih.gov

Table 3: Key Force Field Parameters Requiring Development for this compound

Parameter TypeDescriptionParameterization Source
Bond Stretching Force constants and equilibrium bond lengths for covalent bonds.Quantum mechanics (QM) geometry optimization and frequency calculations.
Angle Bending Force constants and equilibrium angles between bonded atoms.QM geometry optimization and frequency calculations.
Dihedral Torsions Parameters defining the energy barrier for rotation around bonds, especially critical for the spirocyclic rings.Fitting to QM potential energy surface scans along specific dihedral angles. nih.gov
Improper Torsions Maintains planarity for sp2 centers (like the carbonyl group).QM geometry optimization.
Van der Waals Lennard-Jones parameters (well-depth and radius) that describe short-range repulsion and long-range attraction.Often transferred from existing validated atom types or fitted to experimental liquid properties. nih.gov
Partial Atomic Charges Describes the electrostatic interactions between atoms.Fitting to the electrostatic potential (ESP) calculated from QM. nih.gov

Virtual Screening and De Novo Ligand Design

The unique three-dimensional structure of the this compound scaffold makes it an interesting starting point for drug discovery efforts, particularly through computational techniques like virtual screening and de novo ligand design.

Virtual screening is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target, such as a protein receptor. nih.gov If this compound is identified as a hit or a fragment that binds to a target, its scaffold can be used to search for similar, potentially more potent, compounds. This can be done by building a virtual library of derivatives of the spiroketone and then using molecular docking programs to predict their binding mode and affinity within the target's active site. nih.govmdpi.com The top-scoring compounds are then selected for experimental testing. nih.gov

De novo ligand design is a computational strategy for generating entirely new molecules with desired properties. mdpi.com The this compound core can serve as a foundational fragment or scaffold in this process. De novo design algorithms can "grow" new chemical functionalities from the spiroketone core directly within the protein's binding site, ensuring that the new parts of the molecule have favorable interactions with the receptor. mdpi.com This approach allows for the exploration of novel chemical space and the design of highly tailored ligands with optimized binding affinity and other desirable drug-like properties.

Table 4: Illustrative Workflow for Virtual Screening Using the this compound Scaffold

StepDescriptionTools/Methods
1. Target Preparation A 3D structure of the target protein is obtained (e.g., from the PDB) and prepared for docking by adding hydrogens and assigning charges.Protein preparation wizards in software like Schrödinger Maestro or MOE.
2. Library Generation A virtual library of compounds is created based on the this compound scaffold, including commercially available analogs or synthetically accessible derivatives. youtube.comChemical database searching (e.g., Enamine REAL), combinatorial library enumeration. youtube.com
3. Molecular Docking Each compound in the library is computationally docked into the defined binding site of the target protein. mdpi.comDocking programs such as Glide, AutoDock, or GOLD.
4. Scoring and Ranking The docked poses are evaluated using a scoring function that estimates the binding affinity. Compounds are ranked based on their scores. mdpi.comDocking scores (e.g., GlideScore, ΔG), consensus scoring.
5. Post-processing and Filtering The ranked list is filtered based on criteria like drug-likeness (e.g., Lipinski's Rule of Five), visual inspection of binding modes, and interaction analysis.ADMET prediction tools, visual analysis software.
6. Hit Selection A final, diverse set of top-ranking compounds is selected for acquisition or synthesis and subsequent experimental validation.-

Future Directions and Emerging Research Avenues for 6 Oxaspiro 4.5 Decan 9 One

Development of Novel and Efficient Synthetic Strategies

The advancement of synthetic methodologies to access the 6-Oxaspiro[4.5]decan-9-one core and its analogs is paramount for exploring their full potential. While classical acid-catalyzed spiroketalization remains a common method, it often lacks stereocontrol. nih.gov Current research is focused on developing more efficient and stereoselective routes.

Recent progress in transition metal-catalyzed reactions has opened new avenues for spiroketal synthesis. nih.gov These methods offer opportunities for asymmetric catalysis and the formation of complex spiroketal structures under mild conditions. For instance, gold-catalyzed asymmetric spiroketalization has shown significant promise. nih.gov Another innovative approach involves a tandem Prins/pinacol reaction, which has been successfully employed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones with high selectivity.

Furthermore, the use of readily available starting materials is a key consideration for efficiency and scalability. A general synthesis of 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5]decanes has been developed from 5-methylene-2(5H)-furanone. acs.org The synthesis of a related compound, 6-Methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one, has been achieved from 3-(4-hydroxy-2-methoxyphenyl)propanoic acid using [Bis(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant. mdpi.com These strategies highlight the ongoing efforts to create diverse and complex spiroketal frameworks from simple precursors.

Synthetic Strategy Key Features Potential Advantages
Transition Metal-Catalysis Utilizes metals like gold to catalyze asymmetric spiroketalization. nih.govHigh stereoselectivity, mild reaction conditions. nih.gov
Tandem Prins/Pinacol Reaction A cascade process for synthesizing substituted oxaspiro[4.5]decan-1-ones.Good yields and excellent selectivity for a range of aldehydes.
From 5-methylene-2(5H)-furanone A general method for producing 1-oxaspiro[4.5]decan-2-ones. acs.orgAccess to a variety of related spiroketal structures. acs.org
Oxidative Spiroannulation Employs oxidants like PIFA on phenolic precursors. mdpi.comDirect formation of the spiroketal ring system. mdpi.com

Exploration of Undiscovered Derivatization Pathways

The functionalization of the this compound scaffold is crucial for generating a library of derivatives with diverse biological activities. The reactivity of the ketone and the ether linkages, as well as the hydrocarbon backbone, offers multiple sites for chemical modification.

Future research will likely focus on stereoselective modifications of the core structure. For example, the introduction of substituents at various positions on the cyclopentane and tetrahydropyran rings can significantly influence the molecule's conformation and biological target interactions. The development of novel catalysts and reagents that can selectively functionalize specific C-H bonds on the spiroketal framework would be a significant advancement.

Rearrangement reactions of spiroketals can also lead to novel and structurally complex molecules. For instance, the reaction of tricyclic 5,5-benzannulated spiroketals with different acids has been shown to produce functionalized pyrones, orthoesters, and xanthones through fascinating mechanistic pathways. Exploring similar rearrangement-driven diversity with the this compound core could unlock new chemical space.

Identification of New Therapeutic and Industrial Applications for its Derivatives

The spiroketal moiety is a privileged scaffold found in numerous natural products with a wide range of biological activities, including antibiotic, antifungal, antiparasitic, and antitumor properties. myskinrecipes.comqingmupharm.com Derivatives of this compound are being explored for their therapeutic potential. For example, 6-Oxaspiro[4.5]decan-9-ol is utilized as a key intermediate in the creation of active pharmaceutical ingredients (APIs) for drugs targeting neurological and metabolic disorders. nih.gov A notable example is its use as an intermediate in the preparation of Oliceridine, a μ-opioid receptor agonist. researchgate.net

The structural properties of these derivatives make them valuable in designing molecules with specific biological activities. nih.gov The cytotoxic activity of a Diels-Alder product of a related spirolactone against 60 different human cancer cell lines highlights the potential of this scaffold in oncology. mdpi.com

Beyond pharmaceuticals, derivatives of this compound have potential applications in material science. Their incorporation into polymers and resins can enhance thermal and mechanical properties, making them suitable for advanced industrial uses. nih.gov The unique spirocyclic structure is also valuable in the development of fragrances and flavors. nih.gov

Application Area Examples of Potential Uses Key Structural Features
Therapeutics Anticancer agents, antibiotics, drugs for neurological disorders. mdpi.comnih.govRigid scaffold for precise functional group presentation.
Industrial Chemicals Enhanced polymers and resins, fine chemicals. nih.govImproved thermal and mechanical stability. nih.gov
Fragrances and Flavors Development of new scents and tastes. nih.govUnique spirocyclic structure. nih.gov

Advanced Computational Approaches in Rational Drug Design

Rational drug design, which involves designing molecules to specifically bind to a biological target, is a powerful tool for accelerating drug discovery. For the this compound scaffold, computational methods can play a crucial role in identifying promising derivatives and predicting their biological activity.

Molecular docking and molecular dynamics simulations can be used to model the interaction of this compound derivatives with various protein targets. These techniques can help in understanding the structure-activity relationships (SAR) and in designing molecules with improved binding affinity and selectivity. For instance, molecular docking has been used to study the interaction of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives with the δ opioid receptor.

Structure-based drug design, which relies on the three-dimensional structure of the target, is a key strategy in rational drug design. As the structures of more biologically relevant targets become available, computational screening of virtual libraries of this compound derivatives will become an increasingly important tool for hit identification.

Integration with High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for biological activity. The integration of HTS with combinatorial chemistry, which enables the rapid synthesis of large and diverse compound libraries, is a powerful strategy for discovering new drug leads.

The this compound scaffold is well-suited for the creation of combinatorial libraries. By systematically varying the substituents at different positions on the spiroketal core, a vast number of derivatives can be generated. These libraries can then be screened against a wide range of biological targets to identify compounds with desired activities. researchgate.net

Parallel synthesis techniques can further accelerate the generation of these compound libraries. The purification of these libraries is a critical step to ensure the quality of the screening data, and methods like HPLC and supercritical fluid chromatography are being employed for high-throughput purification. The combination of efficient synthesis, HTS, and advanced purification methods will undoubtedly accelerate the discovery of novel bioactive derivatives of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Oxaspiro[4.5]decan-9-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is synthesized via a two-step procedure starting from cyclopentanone and but-3-en-1-ol under acid catalysis, followed by flash chromatography (30% EtOAc in hexane) to isolate the product. Optimization can involve adjusting stoichiometric ratios (e.g., 1:2 molar ratio of cyclopentanone to but-3-en-1-ol) and monitoring reaction kinetics via TLC or GC/MS. Yield improvements (45% in the cited protocol) may require temperature control or alternative catalysts .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Key techniques include:

  • GC/MS : Retention time (5.629 min) and molecular ion peak (m/z 154.1) confirm molecular weight.
  • ¹H NMR : Peaks at δ 3.95 (d, J = 5.8 Hz, 2H) and δ 1.96–1.37 (m, 8H) correlate with spirocyclic ether protons and methylene groups. Assignments should cross-reference with simulated spectra or analogous spiro compounds to avoid misassignment of overlapping signals .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : The compound is classified as acutely toxic (oral, dermal) and a respiratory irritant. Handling requires PPE (gloves, goggles, respirators), fume hoods for ventilation, and emergency measures (e.g., 15-minute eye rinsing with water for exposure). Waste disposal must comply with institutional guidelines for organic solvents .

Advanced Research Questions

Q. How can researchers design experiments to investigate the dual-target pharmacological activity of this compound derivatives (e.g., μ-opioid and dopamine D3 receptor interactions)?

  • Methodological Answer :

  • Hypothesis Testing : Use molecular docking studies to predict binding affinities for target receptors, followed by in vitro assays (e.g., radioligand displacement).
  • Data Integration : Compare IC₅₀ values across receptor subtypes and validate selectivity via knockout models.
  • Ethical Considerations : Adhere to FINER criteria (Feasible, Novel, Ethical) to ensure translational relevance without overextending scope .

Q. How should contradictory spectroscopic or chromatographic data be resolved during structural elucidation of this compound analogs?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve signal overlap.
  • Chromatographic Reproducibility : Re-run GC/MS under varying conditions (e.g., column temperature gradients) to confirm retention time consistency.
  • Error Analysis : Quantify uncertainties in integration (NMR) or ionization efficiency (MS) to distinguish artifacts from true structural anomalies .

Q. What strategies can be employed to formulate a rigorous research question for studying the spirocyclic scaffold’s metabolic stability?

  • Methodological Answer :

  • PICO Framework : Define Population (e.g., hepatic microsomes), Intervention (this compound exposure), Comparison (control substrates), Outcome (CYP450 metabolism rates).
  • Scope Refinement : Narrow focus to specific isoforms (e.g., CYP3A4) to avoid overly broad queries. Use systematic reviews to identify gaps (e.g., limited in vivo data) .

Q. How can computational methods enhance the understanding of this compound’s reactivity in ring-opening reactions?

  • Methodological Answer :

  • DFT Calculations : Model transition states for acid-catalyzed ring-opening to predict regioselectivity.
  • Kinetic Simulations : Use software like Gaussian or ORCA to correlate activation energies with experimental yields.
  • Validation : Compare computational predictions with HPLC-monitored reaction outcomes .

Data Presentation and Reproducibility

Q. What are the best practices for reporting synthetic and analytical data to ensure reproducibility?

  • Methodological Answer :

  • Experimental Detail : Include exact molar ratios, solvent grades, and instrument parameters (e.g., NMR frequency, GC column type).
  • Supporting Information : Deposit raw spectra, chromatograms, and computational input files in repositories like Zenodo.
  • Ethical Reporting : Disclose failed attempts (e.g., alternative catalysts tested) to prevent publication bias .

Q. How should researchers address variability in biological assay results when testing this compound derivatives?

  • Methodological Answer :

  • Statistical Rigor : Use triplicate measurements and ANOVA to assess significance.
  • Positive/Negative Controls : Include reference compounds (e.g., morphine for μ-opioid assays) to calibrate assay sensitivity.
  • Blinding : Implement double-blinding in pharmacological studies to reduce observer bias .

Tables for Key Data

Synthetic Parameter Optimized Condition Reference
Starting MaterialsCyclopentanone, but-3-en-1-ol (1:2)
Purification Solvent System30% EtOAc in hexane
Yield45% over 2 steps
Spectroscopic Data Key Observations Reference
¹H NMR (CDCl₃)δ 3.95 (d, 2H), δ 1.96–1.37 (m, 8H)
GC/MS Retention Time5.629 min

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Feasible Synthetic Routes

Reactant of Route 1
6-Oxaspiro[4.5]decan-9-one
Reactant of Route 2
6-Oxaspiro[4.5]decan-9-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.